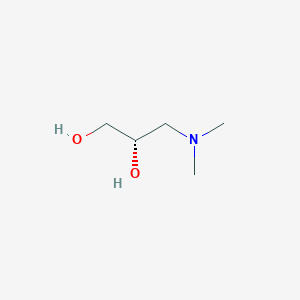

(S)-3-(Dimethylamino)propane-1,2-diol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-(dimethylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMHUGYTOGXZIW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666234-82-8 | |

| Record name | 3-(Dimethylamino)-1,2-propanediol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666234828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT283OYS47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S 3 Dimethylamino Propane 1,2 Diol

Stereoselective Chemical Syntheses

Stereoselective chemical synthesis provides reliable and scalable routes to enantiomerically pure compounds like (S)-3-(Dimethylamino)propane-1,2-diol. These methods typically involve the use of chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine or enamine intermediate. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, this approach would theoretically involve the reaction of a prochiral ketone, such as 1,3-dihydroxyacetone (B48652), with dimethylamine (B145610), followed by an asymmetric reduction of the intermediate.

The general process involves two main steps:

Imine/Enamine Formation: The carbonyl group of the ketone reacts with dimethylamine to form a hemiaminal, which then dehydrates to an enamine.

Reduction: The enamine is then reduced to the target tertiary amine.

To achieve stereoselectivity, this reduction must be catalyzed by a chiral agent. Common reducing agents used in reductive aminations include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their mildness and selectivity. masterorganicchemistry.comyoutube.com

While specific literature detailing the asymmetric reductive amination to yield this compound is not prevalent, research on analogous compounds demonstrates the viability of this strategy. For instance, studies on the reductive amination of other keto alcohols using amine dehydrogenases (AmDHs) have shown high conversion and enantioselectivity for producing chiral amino alcohols. frontiersin.orgyork.ac.uk

Table 1: Examples of Reductive Amination for Chiral Amine Synthesis This table presents data for analogous reactions, illustrating the general effectiveness of the reductive amination strategy.

| Carbonyl Substrate | Amine Source | Catalyst/Reducing Agent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1-Methoxypropan-2-one | Ammonia (B1221849) | MsmeAmDH (Amine Dehydrogenase) | (S)-1-Methoxypropan-2-amine | >99% Conversion | 98.1% | frontiersin.orgyork.ac.uk |

| Butan-2-one | Ammonia | MsmeAmDH (Amine Dehydrogenase) | (S)-Butan-2-amine | >99% Conversion | 93.6% | frontiersin.orgyork.ac.uk |

| Various Aldehydes/Ketones | Various Amines | NaBH(OAc)₃ | Tertiary Amines | Good to Excellent | N/A (for achiral products) | masterorganicchemistry.com |

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct pathway to the target compound from a suitable chiral electrophile. This strategy relies on the S_N2 reaction of dimethylamine with a three-carbon chiral building block where a leaving group is positioned at the C3 carbon. To obtain the (S) configuration at the C2 carbon, the starting material must possess the appropriate corresponding stereochemistry.

A common approach involves the ring-opening of a chiral epoxide. Specifically, the reaction of dimethylamine with (R)-glycidol or its derivatives, such as (2R)-(-)-glycidyl tosylate, would yield this compound. sigmaaldrich.com The nucleophilic attack of dimethylamine occurs at the least sterically hindered C3 position of the epoxide, proceeding with an inversion of configuration, thus transforming the (R) stereocenter of the precursor into the desired (S) stereocenter of the product.

Alternatively, (S)-3-chloro-1,2-propanediol can be used as the chiral starting material. google.comresearchgate.net The substitution of the chloride by dimethylamine proceeds to give the final product. Patents describe the synthesis of the racemic compound from 3-chloro-1,2-propanediol (B139630) and dimethylamine, achieving high purity and yield. google.com Applying this method with an enantiomerically pure starting material like (S)-3-chloro-1,2-propanediol is a direct route to the chiral product. google.com

Table 2: Nucleophilic Substitution for 3-(Dimethylamino)propane-1,2-diol Synthesis This table is based on a patented method for the racemic compound, illustrating the reaction conditions.

| Reactant 1 | Reactant 2 | Base/Solvent | Temperature (°C) | Purity | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Chloro-1,2-propanediol | Dimethylamine (aq. solution) | Sodium Methoxide (B1231860) / Methanol-Water | 25 to reflux | 99.5% | 80% | google.com |

The synthesis of this compound can be efficiently achieved by leveraging the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like carbohydrates and amino acids. These precursors can be converted into the target molecule through a sequence of chemical transformations.

A prime example of a suitable chiral precursor is (R)-glycidol and its derivatives, which can be sourced from D-mannitol. A particularly useful derivative is (2R)-(-)-glycidyl tosylate, a stable, crystalline solid that is commercially available. sigmaaldrich.com

The synthetic sequence is straightforward:

Starting Material: (2R)-(-)-Glycidyl tosylate.

Reaction: Nucleophilic ring-opening of the epoxide with an excess of dimethylamine. The reaction is typically performed in a polar solvent like water or an alcohol.

Mechanism: The reaction follows an S_N2 pathway. Dimethylamine attacks the terminal carbon (C3) of the epoxide ring, leading to the opening of the ring and the formation of the (S)-configured product. The tosylate group on the glycidol (B123203) precursor makes the epoxide ring highly susceptible to nucleophilic attack.

Another documented route starts from chlorodeoxy-D-saccharides, which can be processed to yield (S)-3-chloro-1,2-propanediol, a direct precursor for subsequent amination. google.com

Table 3: Properties of a Key Chiral Precursor

| Compound Name | Structure | Molecular Formula | Melting Point (°C) | Stereochemistry | Reference |

|---|---|---|---|---|---|

| (2R)-(-)-Glycidyl tosylate |  | C₁₀H₁₂O₄S | 46-49 | (R) | sigmaaldrich.com |

Biocatalytic and Chemoenzymatic Pathways for this compound Production

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild conditions. nih.gov

Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method exploits the ability of enzymes, typically lipases or proteases, to selectively catalyze a reaction on only one enantiomer of the racemic substrate. For this compound, a racemic mixture of 3-(dimethylamino)propane-1,2-diol could be resolved through enantioselective acylation catalyzed by a lipase (B570770).

In this process, the racemic amino diol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the desired S-enantiomer) unreacted. The acylated and unreacted enantiomers can then be separated by standard chromatographic techniques. A highly efficient process could involve dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer. organic-chemistry.org

While specific studies on the resolution of 3-(dimethylamino)propane-1,2-diol are limited, the kinetic resolution of analogous amino alcohols is well-documented. For example, the racemic mixture of 1-(isopropylamine)-3-phenoxy-2-propanol was successfully resolved using lipase from Candida rugosa, achieving high enantiomeric excess of the product. mdpi.com

Table 4: Example of Enzymatic Kinetic Resolution of an Analogous Amino Alcohol Data from the kinetic resolution of (R,S)-1-(isopropylamine)-3-phenoxy-2-propanol.

| Enzyme | Acyl Donor | Reaction Medium | Conversion (c) | Product Enantiomeric Excess (ee_p) | Enantioselectivity (E) | Reference |

|---|---|---|---|---|---|---|

| Lipase from Candida rugosa MY | Isopropenyl acetate (B1210297) | [EMIM][BF₄] and Toluene | 28.2% | 96.2% | 67.5 | mdpi.com |

De novo biocatalytic synthesis aims to produce a target molecule directly from simple precursors in one or more enzyme-catalyzed steps. For this compound, this could be achieved through the asymmetric reductive amination of a prochiral ketone like 1,3-dihydroxyacetone using an engineered enzyme.

Recent advances in protein engineering have expanded the capabilities of enzymes like amine dehydrogenases (AmDHs) and imine reductases (IREDs). nih.gov These enzymes can catalyze the reductive amination of a wide range of ketones. While most wild-type enzymes prefer ammonia or small primary amines as the amino donor, engineered variants are being developed to accept bulkier secondary amines. whiterose.ac.uk

The synthesis of short-chain chiral amino alcohols using native AmDHs has been demonstrated to be highly efficient. frontiersin.orgyork.ac.uk For instance, the reductive amination of 1-methoxypropan-2-one and 3-hydroxybutan-2-one using wild-type AmDHs produced the corresponding (S)-amino alcohols with high conversion and excellent enantioselectivity. This suggests that a similar pathway for this compound is plausible, pending the discovery or engineering of an enzyme that efficiently utilizes dimethylamine as the amino donor with a dihydroxyketone substrate.

Industrial Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure economic viability, high product quality, and operational safety. Concurrently, careful consideration of scale-up challenges is paramount for a seamless and efficient manufacturing process.

Process Optimization

A patented method for the preparation of 3-(Dimethylamino)propane-1,2-diol provides a foundational framework for industrial process optimization. This method involves the substitution reaction of dimethylamine with 3-chloro-1,2-propanediol in a mixed solvent system and in the presence of an alkali. rsc.org The primary goals of optimization are to maximize yield and purity while minimizing reaction time and waste generation.

Key parameters for optimization include the choice of reactants, solvents, and catalysts, as well as the control of reaction conditions such as temperature and stoichiometry. A notable process involves using a dimethylamine aqueous solution and a methanol (B129727) solution of 3-chloro-1,2-propanediol. rsc.org The use of sodium methoxide as the alkali is a specific characteristic of this optimized process. rsc.org

The reaction is meticulously staged to control the exothermic nature of the reaction and to promote the desired product formation. Initially, a portion of the 3-chloro-1,2-propanediol solution is added to the dimethylamine solution at a controlled temperature. rsc.org Subsequently, the remaining 3-chloro-1,2-propanediol and the sodium methoxide solution are added simultaneously. rsc.org This staged addition strategy is crucial for maintaining control over the reaction kinetics and heat generation.

Following the addition of reactants, the reaction mixture is stirred for a period at a lower temperature, followed by heating to a slightly elevated temperature, and finally brought to reflux to ensure the completion of the reaction. rsc.org This temperature profiling is a critical aspect of the process optimization, balancing reaction rate with the prevention of side-product formation. By implementing this comprehensive design of reaction conditions and processes, a product purity of 99.5% and a yield of 80% can be achieved, underscoring the economic benefits of this optimized method. rsc.org

Table 1: Optimized Industrial Synthesis Parameters for 3-(Dimethylamino)propane-1,2-diol

| Parameter | Optimized Condition | Source |

|---|---|---|

| Reactants | Dimethylamine, 3-chloro-1,2-propanediol | rsc.org |

| Solvent System | Water and Methanol | rsc.org |

| Alkali | Sodium Methoxide | rsc.org |

| Initial Reaction Temp. | 25 °C | rsc.org |

| Thermal Reaction Temp. | 30-40 °C | rsc.org |

| Final Reaction Temp. | Reflux | rsc.org |

| Staged Addition | Initial addition of 20-30% of 3-chloro-1,2-propanediol before simultaneous addition with alkali | rsc.org |

| Achievable Purity | 99.5% | rsc.org |

| Achievable Yield | 80% | rsc.org |

Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Heat Management: The reaction between dimethylamine and an epoxide precursor like 3-chloro-1,2-propanediol is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. youtube.com Inadequate heat removal can lead to temperature gradients within the reactor, promoting side reactions and potentially causing a thermal runaway. mt.com Therefore, the choice of reactor is critical. A jacketed stirred-tank reactor with an efficient cooling system is a common choice for such processes. youtube.comyoutube.com The staged addition of reactants and controlled temperature profiling, as outlined in the optimized process, are essential strategies for managing heat evolution during scale-up. rsc.org

Mass Transfer: Ensuring efficient mixing of the reactants (aqueous dimethylamine, methanolic 3-chloro-1,2-propanediol, and sodium methoxide) is crucial for achieving high conversion and selectivity. youtube.com In large reactors, achieving homogeneity can be difficult, leading to localized areas of high or low reactant concentration. This can result in incomplete reactions or the formation of impurities. The design of the agitator (impeller type, speed, and position) and the use of baffles within the reactor are critical considerations for optimizing mass transfer. youtube.com

Reactor Design and Type: The choice between batch, semi-batch, and continuous reactors is a key scale-up decision. The described optimized process is a semi-batch process due to the staged addition of reactants. rsc.org For larger production volumes, a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) might be considered to improve throughput and consistency. youtube.comnorthwestern.edu However, the specific kinetics and exothermicity of this reaction would need to be carefully modeled to determine the optimal reactor configuration. researchgate.net

Downstream Processing and Purification: The work-up and purification of this compound on an industrial scale present significant challenges. The product is a polar amino alcohol, which is highly soluble in the aqueous-methanolic reaction mixture. nih.gov The initial steps typically involve the removal of excess dimethylamine and solvents through distillation. rsc.org Desalination to remove sodium chloride, a byproduct of the reaction with sodium methoxide, is another critical step. rsc.org

Final purification to achieve high purity (e.g., >99.5%) often requires high-vacuum distillation. rsc.org The high boiling point of the product necessitates deep vacuum to prevent thermal degradation. The efficiency of the distillation column (number of theoretical plates, reflux ratio) must be optimized for large-scale operation. The complexity and cost of downstream processing can account for a significant portion of the total production cost, making its optimization a priority. europeanpharmaceuticalreview.com Techniques such as crystallization or chromatography could be explored as alternative or supplementary purification methods, although they may introduce additional costs and complexities. nih.govscience.gov

Process Safety: The reactants and solvents used in this synthesis have inherent hazards that must be managed on an industrial scale. Dimethylamine is a flammable and toxic gas, typically used as an aqueous solution. rsc.org Methanol is a flammable and toxic liquid. rsc.org Handling large quantities of these materials requires robust safety protocols, including closed-system transfers, appropriate ventilation, and personal protective equipment. The potential for runaway reactions, as mentioned under heat management, is a major safety concern that must be addressed through careful process design, control, and emergency relief systems. mt.com A thorough hazard and operability (HAZOP) study is essential before commissioning an industrial-scale plant.

Table 2: Key Scale-Up Considerations and Mitigation Strategies

| Consideration | Challenge | Potential Mitigation Strategy | Source |

|---|---|---|---|

| Heat Management | Exothermic reaction, risk of thermal runaway. | Jacketed reactors with efficient cooling, staged reactant addition, controlled temperature profiling. | youtube.commt.comyoutube.com |

| Mass Transfer | Inefficient mixing leading to side reactions and incomplete conversion. | Optimized agitator design, use of baffles, modeling of mixing dynamics. | youtube.com |

| Reactor Design | Choice between batch, semi-batch, and continuous operation. | Modeling of reaction kinetics and thermodynamics to select the most efficient reactor type (e.g., CSTR, PFR). | youtube.comnorthwestern.eduresearchgate.net |

| Downstream Processing | High polarity of the product, difficult separation from aqueous/methanolic media and salts. | High-vacuum distillation, optimization of distillation parameters, exploration of alternative purification like crystallization or chromatography. | rsc.orgnih.goveuropeanpharmaceuticalreview.comscience.gov |

| Process Safety | Handling of flammable and toxic materials (dimethylamine, methanol), potential for runaway reactions. | Closed-system operations, robust ventilation, HAZOP studies, emergency relief systems. | rsc.orgmt.com |

Chemical Reactivity and Mechanistic Studies of S 3 Dimethylamino Propane 1,2 Diol

Nucleophilic Character and Reactivity of the Dimethylamino Group

The lone pair of electrons on the nitrogen atom of the dimethylamino group confers significant nucleophilic character to (S)-3-(Dimethylamino)propane-1,2-diol. This inherent nucleophilicity allows it to readily attack electron-deficient centers, participating in a variety of chemical reactions. The reactivity of the dimethylamino group is comparable to other tertiary amines, though it can be influenced by steric hindrance and the electronic effects of the neighboring hydroxyl groups.

The basicity of the dimethylamino group is a key factor in its nucleophilicity. While closely related, basicity and nucleophilicity are distinct concepts; basicity is a thermodynamic measure of a compound's ability to accept a proton, whereas nucleophilicity is a kinetic measure of its ability to donate an electron pair to an electrophile. Generally, for a series of nucleophiles with the same attacking atom, nucleophilicity trends parallel basicity. However, steric factors can diminish nucleophilicity without significantly affecting basicity. In the case of this compound, the dimethylamino group is a relatively strong nucleophile, capable of engaging in reactions such as alkylation, acylation, and Michael additions.

The nucleophilic attack of the dimethylamino group on an electrophilic carbon atom is a fundamental reaction. For instance, it can react with alkyl halides in a typical SN2 reaction to form quaternary ammonium (B1175870) salts. The mechanism involves the backside attack of the nitrogen's lone pair on the carbon atom bearing the leaving group, leading to inversion of configuration if the carbon is chiral.

A general representation of this nucleophilic substitution is: (S)-Me₂NCH₂CH(OH)CH₂OH + R-X → [(S)-Me₂N(R)CH₂CH(OH)CH₂OH]⁺X⁻

Oxidation and Reduction Pathways Involving Hydroxyl Functionalities of this compound

The primary and secondary hydroxyl groups in this compound are susceptible to both oxidation and reduction, offering pathways to a variety of derivatives.

Oxidation:

The oxidation of the hydroxyl groups can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. Selective oxidation of the primary versus the secondary hydroxyl group can be a synthetic challenge, often dictated by the steric accessibility and the choice of oxidant.

Mild Oxidation: Reagents such as pyridinium (B92312) chlorochromate (PCC) can selectively oxidize the primary alcohol to an aldehyde and the secondary alcohol to a ketone. Due to the higher reactivity of primary alcohols, the formation of the corresponding aldehyde is often favored under controlled conditions.

Strong Oxidation: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the over-oxidation of the primary alcohol to a carboxylic acid. The secondary alcohol would be oxidized to a ketone.

The general oxidation pathways can be summarized as follows:

| Starting Material | Oxidizing Agent | Major Product(s) |

| This compound | PCC | (S)-3-(dimethylamino)-2-hydroxypropanal and/or (S)-1-(dimethylamino)-3-hydroxypropan-2-one |

| This compound | KMnO₄ (cold, dilute) | Mixture of oxidized products, including the corresponding carboxylic acid |

Reduction:

While the hydroxyl groups are already in a reduced state, the term "reduction" in this context can refer to the deoxygenation of the hydroxyl groups to form an alkane, though this is a less common transformation. More relevant is the reduction of the entire molecule if other reducible functional groups were present. The hydroxyl groups themselves are generally not further reduced under standard conditions. However, they can be converted into better leaving groups (e.g., tosylates) and then be subjected to reductive cleavage.

Substitution Reactions of this compound

Both the hydroxyl and dimethylamino groups can participate in substitution reactions. The hydroxyl groups, being poor leaving groups, typically require activation to facilitate substitution. This can be achieved by protonation in acidic media or by conversion to a better leaving group, such as a tosylate or mesylate.

Once activated, the hydroxyl groups can be displaced by a variety of nucleophiles. For example, reaction with a hydrogen halide (HX) can lead to the corresponding halo-derivative. Intramolecular substitution is also possible, where the dimethylamino group acts as an internal nucleophile to displace an activated hydroxyl group, leading to the formation of a cyclic ammonium salt, such as an azetidinium ring. This intramolecular cyclization is often kinetically and thermodynamically favored due to the proximity of the reacting groups.

Mechanistic Investigations of this compound in Catalytic Cycles

Chiral amino alcohols like this compound are valuable ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of reactions.

For instance, it can be used as a ligand in transition-metal catalyzed reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The mechanism in these catalytic cycles typically involves the formation of a chiral metal complex with the amino diol ligand. The substrate then coordinates to this chiral complex in a specific orientation, which is dictated by steric and electronic interactions with the ligand. This preferred orientation leads to the facial-selective attack of a reagent, resulting in the formation of one enantiomer of the product in excess.

The role of this compound in these cycles is to provide a well-defined chiral pocket around the metal center, effectively controlling the stereochemical outcome of the reaction.

Influence of Stereochemistry on Reaction Kinetics and Thermodynamics

The (S)-stereochemistry at the C2 position of 3-(dimethylamino)propane-1,2-diol has a profound impact on its reactivity, influencing both the rate (kinetics) and the equilibrium position (thermodynamics) of its reactions. This influence is particularly evident in reactions involving the chiral center or its immediate vicinity.

Kinetic Effects:

In reactions where a new stereocenter is formed, the existing (S)-chirality can lead to diastereomeric transition states with different energies. According to transition state theory, the reaction pathway with the lower energy transition state will proceed at a faster rate. This difference in activation energies for the formation of diastereomeric products is the basis for diastereoselectivity. For example, in the nucleophilic addition to a prochiral ketone catalyzed by a complex of this compound, the approach of the nucleophile to the two faces of the ketone will be sterically and electronically different, leading to one diastereomeric transition state being favored over the other.

Thermodynamic Effects:

The stereochemistry also influences the relative stability of the products. Diastereomeric products have different physical and chemical properties, including their thermodynamic stability. In a reversible reaction, the product distribution at equilibrium will be determined by the relative Gibbs free energies of the diastereomeric products. The more stable diastereomer will be the major product under thermodynamic control. The (S)-configuration of the starting material will dictate the stereochemistry of the thermodynamically favored product.

The interplay between kinetic and thermodynamic control is crucial. Reactions carried out at low temperatures often favor the kinetically controlled product (the one that forms faster), while reactions at higher temperatures, which allow for equilibration, tend to favor the thermodynamically controlled product (the more stable one).

Below is a table summarizing the expected influence of stereochemistry on different reaction types:

| Reaction Type | Influence of (S)-Stereochemistry |

| Nucleophilic attack by the dimethylamino group | Can influence the approach of the electrophile, potentially leading to diastereoselectivity if the electrophile is also chiral. |

| Oxidation of hydroxyl groups | The stereocenter can influence the rate of oxidation, particularly if the oxidant is bulky or chiral. |

| Substitution at the hydroxyl groups | Can proceed with either inversion or retention of configuration at the chiral center, depending on the mechanism (SN2 vs. SN1-type). The stereochemistry will dictate the product's absolute configuration. |

| Role as a chiral ligand in catalysis | The (S)-configuration is crucial for inducing enantioselectivity in the catalyzed reaction by creating a specific chiral environment around the metal center. |

Stereochemical Aspects and Chiral Properties of S 3 Dimethylamino Propane 1,2 Diol

Significance of the (S)-Configuration in Enantioselective Transformations

The absolute configuration of a chiral catalyst or auxiliary is critical in enantioselective transformations, as it determines the chirality of the resulting product. The (S)-configuration of 3-(dimethylamino)propane-1,2-diol and related aminodiols creates a specific chiral environment during a chemical reaction. This environment favors one reaction pathway over another, leading to the preferential formation of one product enantiomer.

Research on related chiral aminodiols has demonstrated that the stereochemistry of the catalyst directly correlates with the stereochemistry of the product. For instance, in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, aminodiol catalysts with an (S)-configuration have been shown to produce the (S)-enantiomer of the product alcohol with good selectivity. mdpi.com Conversely, their diastereoisomers can lead to the opposite (R)-enantiomer, highlighting that the specific spatial arrangement is crucial for the stereochemical outcome. mdpi.com The (S)-configuration positions the functional groups—the two hydroxyls and the amino group—in a precise orientation to effectively discriminate between the enantiotopic faces of a prochiral substrate, such as an aldehyde or ketone. This ability to induce chirality makes (S)-3-(dimethylamino)propane-1,2-diol a valuable precursor for chiral ligands and catalysts in asymmetric synthesis. The synthesis of optically pure 1,2-diols and 1,3-diols is particularly important as they are key intermediates for various pharmaceuticals. nih.gov

Chiral Recognition and Interactions Involving this compound

Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest). This phenomenon is fundamental to many biological and chemical processes. The efficacy of this compound in asymmetric synthesis is rooted in its capacity for chiral recognition.

The mechanism of recognition is often described by the "three-point interaction" model, which posits that at least three points of interaction between the host and guest are necessary for effective discrimination. ucdavis.edu this compound is well-suited for such interactions. Its two hydroxyl groups can act as hydrogen bond donors and acceptors, while the tertiary amino group can act as a hydrogen bond acceptor and a Lewis base. These functional groups, held in a fixed spatial arrangement by the (S)-chiral center, can form a network of non-covalent interactions, including hydrogen bonds, dipole-dipole forces, and steric repulsions.

When interacting with a racemic substrate, the (S)-diol will form two different diastereomeric complexes: one with the (R)-substrate and one with the (S)-substrate. These diastereomeric complexes have different energies and stabilities due to the varying degrees of steric clash and electronic complementarity. mdpi.com It is this energy difference that allows the chiral diol to "recognize" and preferentially react with or bind to one enantiomer over the other. This principle is not only crucial in catalysis but also in enantioselective separation techniques. mdpi.com

Control of Diastereoselectivity in Reactions Mediated by this compound

When a reaction creates a new stereocenter in a molecule that already possesses one, the two possible products are diastereomers. Controlling which diastereomer is formed is a key challenge in synthesis. A chiral mediator like this compound or its derivatives can exert significant control over the diastereoselectivity of a reaction.

This control arises from the energetic differences between the diastereomeric transition states leading to the products. The chiral ligand or catalyst complexes with the substrate, creating a chiral environment that favors the transition state with the lowest energy. This is typically the arrangement that minimizes steric hindrance and maximizes favorable electronic interactions. nih.gov

Studies on aminodiol-mediated reactions have shown that the choice of the aminodiol diastereomer can invert the selectivity of the reaction. For example, in the addition of diethylzinc to aldehydes, different aminodiol diastereoisomers were found to produce opposite product enantiomers, demonstrating their powerful and predictable control over the reaction's stereochemical course. mdpi.com Conformationally constrained derivatives, such as 1,3-oxazines formed from these aminodiols, can exhibit even higher levels of selectivity due to their more rigid structures. mdpi.com

Table 1: Influence of Aminodiol Catalyst Configuration on Enantioselective Addition Catalytic performance of different aminodiol isomers in the addition of diethylzinc to benzaldehyde.

| Catalyst | Product Configuration | Enantiomeric Excess (ee) |

| Aminodiol 7a ((1S,2S,4S)-based) | S | 68% |

| Aminodiol 11a (diastereomer of 7a) | R | (lower activity) |

| 1,3-Oxazine 10a (derived from 7a) | R | 94% |

| 1,3-Oxazine 25a | R | 62% |

| Aminodiol 21b (diastereomer of 25a precursor) | S | 60% |

| Data sourced from a study on perillaldehyde-based aminodiols, illustrating how diastereomeric catalysts can yield opposite enantiomers. mdpi.com |

Kinetic Resolution Strategies for Diol-Based Substrates Utilizing this compound Derivatives

Kinetic resolution is a widely used method for separating a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. The enantiomer that reacts faster is consumed to form the product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. For a successful kinetic resolution, the racemization of the starting material should be slow compared to the reaction rate. nih.govprinceton.edu

In a dynamic kinetic resolution (DKR), the starting material racemizes rapidly under the reaction conditions. This allows the slower-reacting enantiomer to convert to the faster-reacting one, theoretically enabling the conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.govprinceton.edu

Chiral diols and their derivatives are often the targets of kinetic resolution. Strategies frequently involve the enantioselective acylation of the hydroxyl groups, catalyzed by enzymes (like lipases) or by chiral metal complexes. researchgate.netrsc.org Derivatives of this compound are prime candidates to serve as the chiral component in such resolutions, for instance, by acting as a chiral ligand for a metal catalyst. The diol's structure, featuring both hard oxygen and softer nitrogen donor atoms, allows it to coordinate with a metal center, creating a well-defined chiral pocket that can effectively differentiate between the enantiomers of a diol-based substrate.

Table 2: Example of Kinetic Resolution of Diol Substrate Palladium(II)-catalysed oxycarbonylation for the kinetic resolution of (±)-pent-4-ene-1,3-diol.

| Product | Configuration | Enantiomeric Excess (ee) |

| 2,6-dioxabicyclo[3.3.0]octane-3-one | (S,S) | 80% |

| 2,6-dioxabicyclo[3.3.0]octane-3-one | (R,R) | 57% |

| Data from a study using chiral box-type ligands in an asymmetric Pd(II)-catalysed bicyclisation. rsc.org |

Table 3: Illustrative Data from a Kinetic Resolution of Atropisomeric Quinolines This table demonstrates the concept of a selectivity factor (s-factor) in kinetic resolution.

| Substrate | Conversion | Product Yield | Product e.r. | Recovered SM e.r. | s-factor |

| 1p (ortho-OCF₃) | 46% | 45% | 9:91 | 83:17 | 21 |

| 1q (ortho-Ph) | 44% | - | - | - | 16 |

| 1r (ortho-Me) | 50% | - | - | - | 15 |

| 1u (ortho-CF₃) | 26% | 25% | 5:95 | - | 27 |

| Data from a study on atroposelective kinetic resolutions, where e.r. is the enantiomeric ratio and SM is starting material. nih.gov |

Derivatives and Analogues of S 3 Dimethylamino Propane 1,2 Diol

Synthesis of Structurally Modified (S)-3-(Dimethylamino)propane-1,2-diol Derivatives

The synthesis of derivatives from this compound primarily involves reactions targeting its nucleophilic dimethylamino group and its two hydroxyl groups. These modifications include alkylation and acylation, which alter the compound's steric and electronic properties.

Alkylation and Acylation Products

Alkylation: The tertiary amino group of this compound can undergo further alkylation. For instance, reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. A notable example is the use of 3-(dimethylamino)-1,2-propanediol (B52021) in the preparation of the synthetic cationic lipid, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a process that involves quaternization of the nitrogen atom. Such "borrowing hydrogen" strategies, which use transition metal catalysts to enable alcohols to act as alkylating agents, represent an environmentally benign method for the N-alkylation of amines and related compounds. rsc.org These methods avoid the use of traditional alkylating agents and produce water as the only by-product. rsc.org

Acylation: The hydroxyl groups of this compound are susceptible to acylation by reacting with acylating agents like acyl chlorides or anhydrides to form esters. While specific examples for the title compound are not prevalent in readily available literature, the acylation of the related primary amine, 3-amino-1,2-propanediol, is known. This includes selective N-acylation followed by O-acylation to produce N,O-diacyl derivatives, which are investigated as ceramide analogs. This demonstrates the capacity for both amino and hydroxyl groups in this class of compounds to be acylated.

Variations at the Amino and Hydroxyl Groups

Structural diversity can be achieved by modifying or replacing the dimethylamino and hydroxyl groups.

Amino Group Variations: A common synthetic route to generate analogues with different N-substituents is to start with a common precursor like 3-chloro-1,2-propanediol (B139630) and react it with various primary or secondary amines. google.comgoogle.com For example:

Reaction with ammonia (B1221849) yields the primary amine analogue, 3-amino-1,2-propanediol. researchgate.net

Reaction with monomethylamine produces 3-methylamino-1,2-propanediol. google.com

Hydroxyl Group Variations: The hydroxyl groups can be chemically transformed to introduce different functionalities.

Etherification: The hydroxyl groups can be converted into ethers. For example, the enzymatic synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol has been accomplished from (RS)-3-allyloxy-propane-1,2-diol. researchgate.net

Oxidation: The secondary and primary hydroxyl groups can be oxidized to form the corresponding ketone and aldehyde, respectively.

Cyclization: The diol functionality allows for the formation of cyclic structures. For instance, 3-(imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol can react with ketones to form substituted 4-azolylmethyl-1,3-dioxolanes. rasayanjournal.co.in

Impact of Substituent Variation on the Chemical Behavior of this compound Analogues

Modifying the substituents on the this compound scaffold significantly alters the resulting analogue's chemical and physical properties.

Basicity: The basicity of the molecule is directly influenced by the substituents on the nitrogen atom. Electron-donating alkyl groups increase the electron density on the nitrogen, thereby increasing basicity. quora.comquora.com In the gas phase, the basicity follows the order: tertiary amine > secondary amine > primary amine > ammonia. ncert.nic.in Therefore, 3-(dimethylamino)propane-1,2-diol is more basic than 3-methylamino-1,2-propanediol, which in turn is more basic than 3-amino-1,2-propanediol. Conversely, introducing electron-withdrawing groups on the nitrogen atom decreases basicity. quora.comquora.com

Polarity and Solubility: Acylation of the two hydroxyl groups replaces the polar -OH groups with less polar ester groups. This transformation reduces the molecule's ability to act as a hydrogen bond donor, leading to decreased polarity and lower solubility in polar solvents like water.

Nucleophilicity: The nucleophilicity of the nitrogen atom is affected by steric hindrance. Increasing the size of the alkyl groups on the nitrogen can sterically hinder its ability to act as a nucleophile.

Introduction of Charge: Alkylation of the dimethylamino group to form a quaternary ammonium salt introduces a permanent positive charge. This drastically increases water solubility and changes the chemical nature of the functional group from a tertiary amine base to a non-basic quaternary ammonium ion.

Exploration of Homologous and Heterologous Propane-1,2-diol Derivatives

The propane-1,2-diol backbone is a common feature in a variety of chemical compounds, both closely related (homologous) and more distantly related (heterologous).

Homologous Derivatives: The homologous series of 3-amino-1,2-propanediols, which differ by the degree of methylation on the nitrogen atom, serves as a clear example. The synthesis for these compounds typically involves the reaction of 3-chloro-1,2-propanediol with the corresponding amine (ammonia, methylamine, or dimethylamine). google.comgoogle.comresearchgate.net

Table 1: Homologous Series of 3-Amino-1,2-propanediol

| Compound Name | Structure | Precursor Amine |

|---|---|---|

| 3-Amino-1,2-propanediol | NH₂CH₂CH(OH)CH₂OH | Ammonia |

| 3-Methylamino-1,2-propanediol | CH₃NHCH₂CH(OH)CH₂OH | Methylamine |

| This compound | (CH₃)₂NCH₂CH(OH)CH₂OH | Dimethylamine (B145610) |

Heterologous Derivatives: A wide range of propane-1,2-diol derivatives exist where the functional group at the C-3 position is varied. These heterologous analogues showcase the versatility of the propanediol (B1597323) scaffold in medicinal and chemical applications. The synthesis of these compounds often involves the reaction of glycidol (B123203) or a 3-halopropanediol with a suitable nucleophile. rasayanjournal.co.in

Table 2: Examples of Heterologous Propane-1,2-diol Derivatives

| Compound Name | C-3 Substituent |

|---|---|

| 3-(Imidazol-1-yl)propane-1,2-diol | Imidazol-1-yl |

| 3-(1,2,4-Triazol-1-yl)propane-1,2-diol | 1,2,4-Triazol-1-yl |

| 3-(o-Toloxy)-propane-1,2-diol (Mephenesin) | o-Toloxy |

| (S)-3-Allyloxy-propane-1,2-diol | Allyloxy |

Applications of S 3 Dimethylamino Propane 1,2 Diol in Advanced Organic Synthesis

As Chiral Building Blocks in Complex Molecule Construction

The inherent chirality of (S)-3-(Dimethylamino)propane-1,2-diol makes it an excellent starting material, or "chiral synthon," for the stereoselective synthesis of more complex molecules. In organic synthesis, a chiral building block is a pre-existing enantiomerically pure compound that is incorporated into a larger molecule, transferring its stereochemical information to the final product. This strategy is fundamental in pharmaceutical and fine chemical production, where specific stereoisomers of a compound often exhibit desired biological activity.

This compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. evitachem.comgoogle.com A notable example of its utility is in the preparation of indane-derived bis(oxazolines). sigmaaldrich.comlookchem.com These C2-symmetric ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions. The synthesis utilizes the chiral diol structure of the (S)-aminediol to construct the oxazoline (B21484) rings, ensuring the final ligand possesses the specific stereochemistry required for inducing high enantioselectivity in catalytic processes.

Precursors for Novel Functional Materials

The distinct functional groups within this compound allow for its chemical modification into a variety of advanced materials with tailored properties. Its ability to be transformed into cationic lipids, surfactants, and polymers, and its role in forming organometallic complexes, underscores its significance in materials science.

Synthesis of Cationic Lipids for Material Science Applications

This compound is a key precursor in the synthesis of specialized cationic lipids, which are critical components in gene therapy and drug delivery systems. evitachem.com These amphiphilic molecules typically possess a positively charged headgroup and a hydrophobic tail, enabling them to form complexes, known as lipoplexes, with negatively charged nucleic acids like DNA and siRNA.

A prominent example is the preparation of the synthetic cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), where 3-(Dimethylamino)-1,2-propanediol (B52021) is a documented starting material. sigmaaldrich.comlookchem.com The diol backbone is first etherified with long alkyl chains (the oleyl group) to form the hydrophobic tail, and the dimethylamino group is subsequently quaternized to create the permanent positive charge of the headgroup. Related ionizable cationic lipids, such as 1,2-Dioleyloxy-3-dimethylamino-propane (DODMA) and 1,2-Dioleoyl-3-dimethylammonium-propane (DODAP), also utilize this core structure and have been instrumental in the formulation of lipid nanoparticles (LNPs) for encapsulating and delivering therapeutic payloads. caymanchem.comcaymanchem.comglpbio.com

Table 1: Cationic Lipids Derived from the 3-(Dimethylamino)propane-1,2-diol Scaffold

| Lipid Name | Abbreviation | Key Structural Feature | Application Area |

|---|---|---|---|

| N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride | DOTMA | Quaternary ammonium (B1175870) headgroup; oleyl ether tails. sigmaaldrich.comlookchem.com | DNA transfection. sigmaaldrich.com |

| 1,2-Dioleyloxy-3-dimethylamino-propane | DODMA | Ionizable tertiary amine headgroup; oleyl ether tails. caymanchem.comglpbio.com | siRNA delivery, lipid nanoparticles. caymanchem.comglpbio.com |

Development of Surfactants and Polymers from this compound

The amphiphilic nature inherent in derivatives of this compound makes it a suitable precursor for surfactants. Research has demonstrated the synthesis of cationic surfactant intermediates, specifically 3-(dimethylamino)propane-1,2-di-alkylcarbamates. researchgate.net These compounds were synthesized through the reaction of 1-dimethylamino-2,3-propanediol with alkyl isocyanates, showcasing a straightforward route to novel surfactants. researchgate.net

In polymer chemistry, the compound serves as a building block for functional polymers. It can be used to produce cation-type water-thinned polyurethanes and degradable fabric softeners. google.com The incorporation of the aminediol moiety into the polymer backbone imparts specific properties, such as improved water dispersibility and the ability to interact with surfaces, which is desirable for coatings and textile treatments.

Role in the Fabrication of Conductive Films (e.g., Copper-Aminediol Complexes)

A significant application in materials science is the use of 3-(Dimethylamino)propane-1,2-diol (DMAPD) in the low-temperature synthesis of conductive copper films. researchgate.net This process involves the formation of a copper-aminediol complex, typically by mixing copper(II) formate (B1220265) with DMAPD. researchgate.net This complex acts as a self-reducible ink that can be coated onto a substrate and subsequently heated.

Table 2: Properties of Conductive Films from Copper-Aminediol Complexes

| Precursor Complex | Sintering Temperature (°C) | Sintering Atmosphere | Resulting Film Composition | Minimum Surface Resistivity (Ω/sq) | Reference |

|---|

Role in Organocatalysis and Asymmetric Catalysis

The chiral scaffold of this compound is a foundational element for the design of new chiral ligands and organocatalysts, which are essential tools for asymmetric synthesis. mdpi.com Asymmetric catalysis enables the production of enantiomerically enriched compounds, a critical capability in modern chemistry. nih.gov

Design of Chiral Ligands and Organocatalysts Incorporating this compound Scaffold

Chiral ligands coordinate to a metal center to create a chiral catalytic environment that directs the stereochemical outcome of a reaction. As mentioned previously, this compound is a precursor to indane-derived bis(oxazolines). sigmaaldrich.comlookchem.com The diol's stereocenter is preserved during the synthesis of the oxazoline rings, embedding the chiral information into the ligand's structure. When complexed with metals like copper or palladium, these ligands are effective catalysts for a variety of asymmetric transformations, including cyclopropanation and Friedel-Crafts reactions. mdpi.com

Furthermore, the functional groups on the this compound scaffold itself—the two hydroxyls and the amine—offer multiple points for modification. This allows for the rational design of a wide array of novel organocatalysts. By attaching other catalytically active moieties or sterically demanding groups, chemists can fine-tune the catalyst's structure to achieve high efficiency and selectivity in specific asymmetric reactions, such as Michael additions and Mannich reactions. mdpi.com The development of such catalysts, built upon readily available chiral building blocks like this compound, remains a vibrant area of research aimed at creating more efficient and sustainable chemical syntheses. nih.gov

Enantioselective Reactions Catalyzed by this compound Derived Systems

While direct catalytic applications of this compound are not extensively documented, its true potential is realized when it is incorporated into more complex chiral ligands. The stereochemically defined 1,2-diol and amino functionalities serve as an excellent foundation for the synthesis of ligands that can effectively induce chirality in a variety of chemical transformations.

One of the most significant applications of chiral amino alcohols is in the preparation of bis(oxazoline) ligands. The racemic form of 3-(dimethylamino)propane-1,2-diol has been utilized in the synthesis of indane-derived bis(oxazolines) sigmaaldrich.comorgsyn.org. Following this precedent, the enantiomerically pure this compound is a logical precursor for the synthesis of the corresponding chiral bis(oxazoline) ligands. These ligands are renowned for their ability to form well-defined complexes with various metal catalysts, which are then employed in a wide array of enantioselective reactions.

The general synthetic approach to these ligands involves the condensation of the chiral amino alcohol with a dinitrile or a diacid derivative. The resulting bis(oxazoline) ligand can then be complexed with a metal, such as copper, to generate a chiral Lewis acid catalyst.

| Ligand Precursor | Target Ligand Type | Potential Catalytic Applications |

| This compound | Chiral Bis(oxazoline) | Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts reactions |

These catalytic systems are known to provide high levels of enantioselectivity and diastereoselectivity in the synthesis of complex molecules, demonstrating the indirect but crucial role of this compound in asymmetric catalysis.

Intermediate in the Synthesis of Specialized Chemical Compounds

The well-defined stereochemistry and versatile functional groups of this compound make it an important intermediate in the synthesis of specialized chemical compounds, particularly pharmaceuticals. Its structural motif is a key component in several biologically active molecules.

A notable example of a structurally related compound is in the synthesis of the antidepressant drug (S)-Duloxetine. While the direct precursor is often the corresponding methylamino or chloro-substituted propanol, the synthetic strategies employed are highly relevant. Many syntheses of (S)-Duloxetine rely on the asymmetric reduction of a corresponding propanone to create the crucial chiral alcohol center psu.edunih.govresearchgate.net. For instance, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a key intermediate for Duloxetine, has been synthesized with high enantiomeric excess (>99.0%) and conversion (100%) using biocatalytic reduction methods nih.govresearchgate.net.

This highlights a key synthetic utility of chiral amino alcohols like this compound. The general synthetic pathway can be envisioned as follows:

| Starting Material | Key Transformation | Intermediate | Final Product Class |

| A suitable propanone derivative | Asymmetric reduction | This compound or related chiral amino alcohol | Biologically active compounds (e.g., antidepressants, antiviral agents) |

Furthermore, a patent has described the use of 3-dimethylamino-1,2-propanediol as a pharmaceutical intermediate for producing narcotics, cancer therapy drugs, and antiseptic-germicides, underscoring its importance in the pharmaceutical industry google.com. The racemic mixture of 3-(dimethylamino)propane-1,2-diol is also used in the preparation of the synthetic cationic lipid, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which is employed in DNA transfection protocols sigmaaldrich.comorgsyn.org. The use of the (S)-enantiomer would lead to the corresponding chiral cationic lipid, which could have specialized applications in gene delivery and therapy.

Coordination Chemistry and Ligand Design Incorporating S 3 Dimethylamino Propane 1,2 Diol

Formation and Characterization of Metal-Aminediol Complexes with (S)-3-(Dimethylamino)propane-1,2-diol

The formation of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The aminodiol can act as a bidentate or tridentate ligand, coordinating through the nitrogen atom of the amino group and the oxygen atoms of the diol. The specific coordination mode often depends on the metal ion, its oxidation state, and the reaction conditions.

The synthesis of such complexes can be exemplified by the general procedure used for other amino alcohols, where the ligand is reacted with a metal salt like a metal(II) acetate (B1210297) or chloride in a solvent such as ethanol (B145695) or methanol (B129727). chemrxiv.org The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques.

Characterization Techniques:

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. For instance, in related metal complexes with chelating amino-functionalized ligands, X-ray diffraction has been used to determine the precise coordination environment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal provide insights into the binding mode.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the hydroxyl and amino groups to the metal center. A shift in the characteristic vibrational frequencies of these groups upon complexation can be observed.

UV-Visible (UV-Vis) Spectroscopy: This technique can provide information about the electronic environment of the metal ion in the complex and can be used to study the d-d transitions in transition metal complexes.

Illustrative Data for a Related Aminodiol Complex:

| Bond | Typical Bond Length (Å) |

|---|---|

| M-O (hydroxyl) | 1.9 - 2.2 |

| M-N (amino) | 2.0 - 2.3 |

Ligand Design Principles for Enhanced Asymmetric Induction

The design of chiral ligands is crucial for achieving high enantioselectivity in asymmetric catalysis. For aminodiol ligands like this compound, several principles can be applied to enhance their effectiveness in inducing chirality.

Steric Hindrance: The introduction of bulky substituents on the ligand can create a more defined chiral pocket around the metal center. This steric hindrance can effectively differentiate between the two prochiral faces of a substrate, leading to higher enantiomeric excess (ee). For example, modifying the amino group or the carbon backbone of the aminodiol with sterically demanding groups can significantly impact the stereochemical outcome of a reaction.

Electronic Effects: The electronic properties of the ligand can influence the reactivity and selectivity of the catalyst. The electron-donating or electron-withdrawing nature of substituents on the ligand can modulate the Lewis acidity of the metal center, which in turn affects substrate binding and activation.

Rigidity and Conformational Control: A more rigid ligand backbone can reduce the number of possible conformations of the catalyst-substrate complex, leading to a more ordered transition state and higher enantioselectivity. The formation of bicyclic or macrocyclic structures incorporating the aminodiol framework is one strategy to achieve this. The stereochemistry of the aminodiol itself plays a role in dictating the conformation of the resulting chelate rings. chemrxiv.org

Hemilability: The diol functionality in this compound can exhibit hemilability, where one of the hydroxyl groups can reversibly dissociate from the metal center. This can open up a coordination site for substrate binding and is a design element that can be tuned to optimize catalytic activity and selectivity.

Mechanistic Insights into Metal-Ligand Interactions and Their Impact on Catalytic Performance

Understanding the mechanism of a catalytic reaction is key to optimizing its performance. For catalysts derived from this compound, the interaction between the metal and the ligand is fundamental to the catalytic cycle.

The aminodiol ligand can influence the catalytic performance in several ways:

Activation of the Metal Center: The coordination of the aminodiol ligand to the metal center modifies its electronic and steric properties, which can enhance its catalytic activity.

Substrate Coordination: The chiral environment created by the ligand directs the coordination of the substrate in a specific orientation, which is the basis for asymmetric induction.

Transition State Stabilization: The ligand can stabilize the transition state of the enantioselective step, thereby lowering the activation energy for the formation of the desired product.

While detailed mechanistic studies specifically involving this compound are limited in the available literature, insights can be drawn from related systems. For example, in the diethylzinc (B1219324) addition to aldehydes catalyzed by chiral amino alcohols, the catalyst is believed to form a dimeric zinc complex with the ligand. The substrate then coordinates to this chiral complex, and the alkyl group is transferred stereoselectively. nih.gov

Computational studies on similar systems have shown that the stability of different diastereomeric transition states, which is influenced by the ligand's structure, determines the enantioselectivity of the reaction.

Applications in Transition Metal Catalysis (Beyond Human-Related Pharmaceutical Synthesis)

Metal complexes of this compound and related chiral aminodiols are effective catalysts for a range of asymmetric transformations that have applications beyond the synthesis of pharmaceuticals for human use. These applications are prevalent in the synthesis of fine chemicals, agrochemicals, and materials.

Asymmetric Aldol (B89426) Reactions: Chiral Lewis acid catalysts derived from aminodiols can be used to catalyze enantioselective aldol reactions, which are a powerful tool for the construction of carbon-carbon bonds in the synthesis of complex organic molecules.

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another important C-C bond-forming reaction. Transition metal complexes with chiral aminodiol ligands can catalyze this reaction with high enantioselectivity, leading to the synthesis of chiral ketones and esters.

Asymmetric Epoxidation: Chiral aminodiol-metal complexes have been investigated as catalysts for the asymmetric epoxidation of olefins, a key transformation in the synthesis of chiral building blocks.

Catalytic Asymmetric Hydrogenation: While less common, certain chiral aminodiol-metal complexes have shown activity in the asymmetric hydrogenation of prochiral ketones and olefins, producing chiral alcohols and alkanes.

The following table summarizes some potential applications and the typical performance of aminodiol-based catalysts in these reactions.

| Reaction | Metal | Substrate | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Diethylzinc Addition to Aldehydes | Zn(II) | Benzaldehyde | Up to 98% nih.gov |

| Mukaiyama Aldol Reaction | Ti(IV) | Aldehydes and Silyl Enol Ethers | Variable, can be >90% |

| Asymmetric Epoxidation | V(IV) or Ti(IV) | Allylic Alcohols | Often >90% |

Table of Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Core subject of the article, chiral ligand |

| Metal(II) acetate | Example of a metal salt precursor |

| Metal(II) chloride | Example of a metal salt precursor |

| Ethanol | Solvent for complex synthesis |

| Methanol | Solvent for complex synthesis |

| Diethylzinc | Reagent in asymmetric addition reactions |

| Benzaldehyde | Substrate in asymmetric addition reactions |

| Titanium(IV) isopropoxide | Precursor for Lewis acid catalysts |

| Vanadium(IV) oxide | Precursor for epoxidation catalysts |

Advanced Analytical and Characterization Methodologies for S 3 Dimethylamino Propane 1,2 Diol and Its Derivatives

Determination of Enantiomeric Purity (e.g., Chiral HPLC, GC, NMR with Chiral Shift Reagents)

The control and accurate quantification of the undesired (R)-enantiomer in preparations of (S)-3-(Dimethylamino)propane-1,2-diol are critical. worldwidejournals.com Various analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, have been developed for the effective chiral discrimination of diols and amino alcohols. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. For analogous compounds like 3-tert-butylamino-1,2-propane diol, a key starting material for the drug Timolol Maleate, methods have been developed that achieve excellent separation. worldwidejournals.com A typical approach involves using a chiral stationary phase (CSP), such as a polysaccharide-based column. For instance, a Chiralpak IC column has been shown to resolve the (S) and (R)-enantiomers of a similar amino diol with a resolution greater than 5.0 within a 20-minute run time. worldwidejournals.com The mobile phase is often a normal-phase system consisting of solvents like n-hexane and ethanol (B145695), with additives such as formic acid and diethylamine (B46881) to improve peak shape and resolution. worldwidejournals.com

Chiral Gas Chromatography (GC): GC is another widely used technique for enantiomeric purity assessment, often requiring derivatization of the analyte to enhance volatility and enable chiral recognition. nih.gov For diols, this can involve reaction with a chiral derivatizing agent, such as (S)-(+)-2-phenylbutyryl chloride, to form diastereomeric esters that can be separated on a standard achiral GC column. nih.gov Alternatively, direct separation can be achieved using a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative. mdpi.com For the related compound 3-methylamino-1,2-propanediol, a GC method has been developed that avoids derivatization, simplifying the process and improving efficiency. google.com

NMR with Chiral Derivatizing and Solvating Agents: NMR spectroscopy offers a rapid and accurate method for determining enantiomeric excess (ee) without the need for chromatographic separation. nih.gov The technique relies on converting the enantiomers into diastereomers (using a chiral derivatizing agent, CDA) or forming transient diastereomeric complexes (with a chiral solvating agent, CSA), which exhibit distinct signals in the NMR spectrum. nih.govnih.gov

Chiral Derivatizing Agents (CDAs): Chiral boric acids are particularly effective for diols, as they react quickly to form stable cyclic esters. nih.gov This derivatization can lead to a large chemical shift non-equivalence (ΔΔδ, up to 0.39 ppm), allowing for clear distinction and integration of the signals corresponding to each enantiomer. nih.gov A three-component system using 2-formylphenylboronic acid and an enantiopure amine like α-methylbenzylamine is another effective protocol for the derivatization of diols, creating diastereoisomeric iminoboronate esters with well-resolved NMR signals. springernature.com

Chiral Solvating Agents (CSAs): Enantiopure BINOL (1,1'-bi-2-naphthol) and its derivatives can be used as CSAs. nih.gov The analyte is simply mixed with the CSA in an NMR tube, and the resulting weak interactions are sufficient to induce chemical shift differences between the enantiomers, allowing for quantification. nih.gov

| Technique | Chiral Selector / Reagent | Principle | Key Findings / Application |

| Chiral HPLC | Polysaccharide-based columns (e.g., Chiralpak IC) | Differential interaction of enantiomers with the chiral stationary phase. | High resolution (>5.0) separation of amino diol enantiomers achieved in under 20 minutes. worldwidejournals.com |

| Chiral GC | Chiral derivatizing agents (e.g., (S)-(+)-2-phenylbutyryl chloride) | Conversion to diastereomeric esters separable on an achiral column. nih.gov | Allows for simultaneous assay of diol enantiomers and their corresponding hydroxyacids. nih.gov |

| Chiral GC | β-cyclodextrin phase column | Direct separation based on inclusion complexation with the chiral stationary phase. | Effective separation of 1,2-propanediol enantiomers in complex matrices. mdpi.com |

| NMR | Chiral Derivatizing Agents (e.g., chiral boric acids) | Covalent bonding to form stable diastereomers with distinct NMR signals. | Fast reaction and large chemical shift non-equivalence (ΔΔδ) for accurate ee determination of diols. nih.gov |

| NMR | Chiral Solvating Agents (e.g., (S)-BINOL derivatives) | Formation of transient, non-covalent diastereomeric complexes. | A simple and rapid protocol requiring only mixing of the analyte and CSA in an NMR tube. nih.gov |

Spectroscopic Elucidation of Reaction Intermediates and Transient Species

Understanding reaction mechanisms is key to optimizing synthesis and developing new chemical transformations. Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has become an indispensable tool for detecting and characterizing low-abundance, highly reactive intermediates that are often invisible to other spectroscopic methods like NMR or IR. nih.gov

The synthesis of this compound and its derivatives involves several steps where reactive intermediates are formed. For instance, the common synthesis route involving the reaction of dimethylamine (B145610) with glycidol (B123203) proceeds through a nucleophilic ring-opening of the epoxide. evitachem.com Another method reacts dimethylamine with 3-chloro-1,2-propanediol (B139630). evitachem.comresearchgate.net

Mass Spectrometry (MS): ESI-MS is ideally suited for monitoring reactions that involve charged intermediates, such as those in organocatalysis or reactions catalyzed by cationic metal complexes. nih.gov Even for reactions involving neutral intermediates, techniques like charge-tagging can be employed. This involves attaching a permanently charged group to a ligand or reactant, rendering the entire intermediate complex detectable by MS. nih.gov

In the context of synthesizing derivatives of this compound, such as through Ru(II)-catalyzed asymmetric transfer hydrogenation, intermediates like 2-benzyl-3-hydroxy-1-phenylpropan-1-one have been identified. evitachem.com The elucidation of such species can be achieved by directly sampling the reaction mixture over time and analyzing it with ESI-MS. Further structural information can be obtained using tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) to fragment the intermediate and piece together its structure. Ion mobility spectrometry coupled with mass spectrometry can provide additional information on the size, shape, and structure of these transient species. nih.gov

| Spectroscopic Technique | Type of Intermediate | Information Gained | Example Application Context |

| ESI-MS | Charged intermediates (e.g., protonated amines, cationic complexes) | Direct detection and mass-to-charge ratio (m/z) of transient species in solution. nih.gov | Monitoring the intermediates in the synthesis of derivatives via organocatalytic or metal-catalyzed reactions. |

| ESI-MS with Charge-Tagging | Neutral intermediates (e.g., neutral metal-ligand complexes) | Allows detection of neutral species by attaching a charged tag to a non-reacting part of the molecule. nih.gov | Studying neutral intermediates in palladium-catalyzed cross-coupling reactions to form advanced derivatives. |

| Tandem MS (MS/MS) | Fragmented intermediates | Provides structural information by analyzing the fragmentation pattern of an isolated intermediate ion. nih.gov | Elucidating the connectivity of atoms in a transient species captured by ESI-MS. |

| Ion Mobility-MS | Isomeric intermediates | Separation of intermediates based on their size and shape (collisional cross-section), distinguishing between isomers. nih.gov | Differentiating stereoisomeric or structural isomeric intermediates formed during a reaction. |

Structural Analysis of Metal Complexes and Advanced Derivatives

This compound and related amino alcohol ligands are effective chelators for a variety of metal ions. The resulting metal complexes can have interesting structural features and catalytic properties. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes in the solid state. mdpi.com

Advanced derivatives of this compound include synthetic cationic lipids like N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which is prepared from 3-(dimethylamino)-1,2-propanediol (B52021) and has been used in DNA transfection protocols. lookchem.comsigmaaldrich.com The structural characterization of these more complex derivatives relies on a combination of spectroscopic methods, including NMR (¹H, ¹³C), IR, and mass spectrometry, to confirm their covalent structure.

| Compound/Complex | Analytical Technique | Key Structural Findings | Reference |

| Pt[(CH₂)₃NMe₂]₂ | Single-Crystal X-ray Diffraction | Square-planar geometry, cis-C₂N₂ coordination, C₂ symmetry. | illinois.edu |

| Pt-C bond length: 2.083(3) Å | illinois.edu | ||

| Pt-N bond length: 2.189(3) Å | illinois.edu | ||

| Pd[(CH₂)₃NMe₂]₂ | Single-Crystal X-ray Diffraction | Isostructural with the Pt complex. | illinois.edu |

| Pd-C bond length: 2.072(7) Å | illinois.edu | ||

| Pd-N bond length: 2.228(6) Å | illinois.edu | ||

| [Fe(PLITSC–H)(PLITSC)]SO₄ | Single-Crystal X-ray Diffraction, DFT | Example of a complex structural solution for a related ligand type, showing distorted octahedral geometry. | mdpi.com |

| DOTMA | NMR, MS | Used to confirm the covalent structure of the synthetic cationic lipid derivative. | lookchem.comsigmaaldrich.com |

Investigation of Conformational Dynamics via Advanced Spectroscopic Techniques

Molecules are not static entities; they undergo a range of dynamic processes, including bond rotations and ring inversions. The conformational flexibility of this compound and its derivatives can significantly influence their chemical and biological properties. Advanced spectroscopic techniques, particularly dynamic NMR (DNMR), coupled with computational modeling, are used to study these dynamics. illinois.edumdpi.com

For the metal complexes of the related 3-dimethylamino-1-propyl ligand, M[(CH₂)₃NMe₂]₂, the five-membered chelate rings are puckered and dynamic in solution. illinois.edu Variable-temperature NMR studies have shown that these complexes undergo a ring inversion process. By analyzing the coalescence of NMR signals as the temperature is changed, the energy barrier for this conformational change can be calculated. For the Palladium(II) and Platinum(II) complexes, the free energies of activation (ΔG‡) for ring inversion at 298 K were determined to be 7.9 ± 0.1 and 8.3 ± 0.1 kcal mol⁻¹, respectively. illinois.edu

Computational methods, such as those using density functional theory (DFT), are powerful tools for mapping the potential energy surface of a molecule. mdpi.com A systematic conformational analysis can identify all low-energy conformers and the transition states that connect them. mdpi.com These theoretical calculations can predict the relative populations of different conformers and the energy barriers for their interconversion, which can then be compared with experimental data from techniques like NMR or infrared spectroscopy. mdpi.com For other propanediols, advanced techniques like millimeter-wave spectroscopy have been used to study the rotational spectra of different conformers, providing highly precise data on their geometry and relative energies. researchgate.net

| Dynamic Process | Analytical Technique | Information Obtained | Example Compound Type |

| Ring Inversion | Dynamic NMR (DNMR) | Free energy of activation (ΔG‡) for the conformational change. | Metal complexes of amino-alkyl ligands. illinois.edu |

| Conformer Population | Low-Temperature NMR | Integration of signals to determine the relative populations of different conformers at thermal equilibrium. | Flexible molecules like diols and diamines. mdpi.com |

| Conformational Landscape | Computational Modeling (e.g., DFT) | Identification of stable conformers, calculation of relative energies, and mapping of interconversion pathways. mdpi.commdpi.com | Phenethylamines, diamines, and other flexible molecules. mdpi.commdpi.com |

| Rotational Transitions | Millimeter-wave Spectroscopy | Precise geometric parameters and energy differences between conformers in the gas phase. | 1,3-Propanediol. researchgate.net |

Theoretical and Computational Investigations of S 3 Dimethylamino Propane 1,2 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (TDF), are instrumental in elucidating the fundamental electronic structure and predicting the reactivity of (S)-3-(Dimethylamino)propane-1,2-diol. These methods model the distribution of electrons within the molecule, which governs its chemical behavior.

Key aspects of its electronic structure that can be investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of intramolecular bonding. The presence of a tertiary amine and two hydroxyl groups creates a molecule with multiple sites for interaction. The nitrogen atom acts as a Lewis base and a hydrogen bond acceptor, while the hydroxyl groups can act as both hydrogen bond donors and acceptors.